molecular formula C7H6OS B13654816 4H,5H,6H-cyclopenta[c]thiophen-5-one

4H,5H,6H-cyclopenta[c]thiophen-5-one

Katalognummer: B13654816
Molekulargewicht: 138.19 g/mol
InChI-Schlüssel: ADDSFLGTGVLKRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H,5H,6H-cyclopenta[c]thiophen-5-one is an organic compound with the molecular formula C7H6OS and a molecular weight of 138.19 g/mol It is a heterocyclic compound containing a thiophene ring fused to a cyclopentane ring, with a ketone functional group at the 5-position

Vorbereitungsmethoden

The synthesis of 4H,5H,6H-cyclopenta[c]thiophen-5-one can be achieved through several routes. One common method involves the reaction of thiophene with cyclopentanone in the presence of an oxidizing agent or catalyst . The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield and selectivity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and safety.

Analyse Chemischer Reaktionen

4H,5H,6H-cyclopenta[c]thiophen-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism by which 4H,5H,6H-cyclopenta[c]thiophen-5-one exerts its effects depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways . The exact molecular targets and pathways involved can vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

4H,5H,6H-cyclopenta[c]thiophen-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical properties, which make it suitable for various applications in research and industry.

Eigenschaften

Molekularformel

C7H6OS

Molekulargewicht

138.19 g/mol

IUPAC-Name

4,6-dihydrocyclopenta[c]thiophen-5-one

InChI

InChI=1S/C7H6OS/c8-7-1-5-3-9-4-6(5)2-7/h3-4H,1-2H2

InChI-Schlüssel

ADDSFLGTGVLKRH-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)CC2=CSC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.